Benzyl (2,5-dioxopyrrolidin-1-yl) adipate
Overview
Description
Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group attached to a 2,5-dioxopyrrolidin-1-yl moiety, which is further connected to an adipate group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2,5-dioxopyrrolidin-1-yl) adipate typically involves the reaction of benzyl alcohol with 2,5-dioxopyrrolidin-1-yl adipate under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2,5-dioxopyrrolidin-1-yl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated derivatives and other substituted products.
Scientific Research Applications
Benzyl (2,5-dioxopyrrolidin-1-yl) adipate has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2,5-dioxopyrrolidin-1-yl) adipate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar structure but different functional groups, known for its anticonvulsant properties.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate:
Uniqueness
Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-O-benzyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c19-14-10-11-15(20)18(14)24-17(22)9-5-4-8-16(21)23-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGYYWMXBATCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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